molecular formula C51H93NO24 B7908622 Cbz-N-amido-PEG20-acid

Cbz-N-amido-PEG20-acid

Cat. No.: B7908622
M. Wt: 1104.3 g/mol
InChI Key: KAOOMWYLNQLNRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cbz-N-amido-PEG20-acid is a polyethylene glycol (PEG) derivative that contains a carbobenzoxy (Cbz)-protected amino group and a terminal carboxylic acid. This compound is widely used in the field of drug delivery and bioconjugation due to its hydrophilic PEG spacer, which increases solubility in aqueous media .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cbz-N-amido-PEG20-acid is synthesized through a series of chemical reactions involving the protection of the amino group with a carbobenzoxy (Cbz) group and the attachment of a PEG chain with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form a stable amide bond .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the protection of the amino group, PEGylation, and purification steps to achieve high purity levels (typically around 97%) .

Chemical Reactions Analysis

Types of Reactions

Cbz-N-amido-PEG20-acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Activators: EDC, DCC

    Deprotection Agents: Acidic conditions (e.g., trifluoroacetic acid)

Major Products Formed

Mechanism of Action

Cbz-N-amido-PEG20-acid functions primarily as a linker in PROTACs, which are designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells. The compound joins two essential ligands: one for an E3 ubiquitin ligase and the other for the target protein. This enables the recruitment of the target protein to the ubiquitin-proteasome system, leading to its degradation .

Comparison with Similar Compounds

Similar Compounds

  • Cbz-N-amido-PEG1-acid
  • Cbz-N-amido-PEG2-acid
  • Cbz-N-amido-PEG3-acid
  • Cbz-N-amido-PEG4-acid
  • Cbz-N-amido-PEG5-acid
  • Cbz-N-amido-PEG6-acid
  • Cbz-N-amido-PEG8-acid
  • Cbz-N-amido-PEG10-acid
  • Cbz-N-amido-PEG12-acid
  • Cbz-N-amido-PEG24-acid
  • Cbz-N-amido-PEG36-acid

Uniqueness

Cbz-N-amido-PEG20-acid stands out due to its longer PEG chain, which provides enhanced solubility and flexibility in aqueous media. This makes it particularly suitable for applications requiring high solubility and stability, such as in drug delivery systems and bioconjugation .

Biological Activity

Cbz-N-amido-PEG20-acid is a polyethylene glycol (PEG) derivative characterized by a carbobenzoxy (CBZ)-protected amino group and a terminal carboxylic acid. This compound is primarily utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bioconjugates, enhancing the solubility and bioavailability of therapeutic agents.

  • Molecular Formula : C₅₁H₉₃NO₂₄
  • Molecular Weight : 1104.3 g/mol
  • CAS Number : 1334177-88-6
  • Purity : 97%
  • Storage Conditions : -20°C

Biological Activity

The biological activity of this compound is significant due to its role as a linker in drug conjugates, particularly in enhancing the pharmacokinetic properties of therapeutic agents. Its hydrophilic PEG spacer increases solubility in aqueous environments, making it suitable for various biomedical applications.

  • Amide Bond Formation : The terminal carboxylic acid can react with primary amines in the presence of coupling agents (e.g., EDC or DCC) to form stable amide bonds, facilitating the conjugation of drugs or biomolecules.
  • Deprotection : The CBZ group can be removed under acidic conditions, allowing for the release of the active amine for further biological interactions.

Applications in Research

  • Drug Delivery Systems : this compound is employed in developing targeted drug delivery systems, improving the stability and circulation time of drugs in vivo.
  • PROTAC Development : As a PROTAC linker, it aids in selectively degrading target proteins within cells, offering a promising approach to cancer therapy by modulating protein levels rather than merely inhibiting them.

Table 1: Summary of Key Studies Involving this compound

Study ReferenceObjectiveFindings
Evaluate the efficacy of PROTACs using this compoundDemonstrated enhanced degradation of target proteins compared to traditional inhibitors.
Assess solubility and stability in biological systemsShowed significant improvement in solubility due to PEGylation, leading to better bioavailability.
Investigate pharmacokinetics of PEGylated drugsReported prolonged half-life and reduced clearance rates for PEGylated compounds, indicating improved therapeutic potential.

Detailed Research Findings

  • Pharmacokinetics : Research has demonstrated that PEGylation with this compound leads to significantly prolonged circulation times in animal models. For instance, studies indicated that PEG-conjugated drugs exhibited half-lives extending up to three times longer than their non-PEGylated counterparts .
  • Cytotoxicity Studies : In vitro studies using cell lines showed that drugs conjugated with this compound maintained their cytotoxic effects while exhibiting reduced off-target toxicity due to selective targeting mechanisms facilitated by the PROTAC technology .
  • Biodistribution Studies : Preliminary biodistribution studies using radiolabeled versions of PEG derivatives indicated no preferential accumulation in major organs within one hour post-administration, suggesting a favorable safety profile for systemic applications .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H93NO24/c53-50(54)6-8-56-10-12-58-14-16-60-18-20-62-22-24-64-26-28-66-30-32-68-34-36-70-38-40-72-42-44-74-46-47-75-45-43-73-41-39-71-37-35-69-33-31-67-29-27-65-25-23-63-21-19-61-17-15-59-13-11-57-9-7-52-51(55)76-48-49-4-2-1-3-5-49/h1-5H,6-48H2,(H,52,55)(H,53,54)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOOMWYLNQLNRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H93NO24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1104.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.